molecular formula C22H20FN3O3S B11668055 N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11668055
M. Wt: 425.5 g/mol
InChI Key: JBOJTOLLJVCFSP-BUVRLJJBSA-N
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Description

N-[(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the condensation reaction between a substituted hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is unique due to its specific structural features, such as the presence of a fluorophenyl group and a methanesulfonamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H20FN3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C22H20FN3O3S/c1-30(28,29)26(20-8-3-2-4-9-20)16-17-11-13-18(14-12-17)22(27)25-24-15-19-7-5-6-10-21(19)23/h2-15H,16H2,1H3,(H,25,27)/b24-15+

InChI Key

JBOJTOLLJVCFSP-BUVRLJJBSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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